molecular formula C11H9N B1406400 4-Ethynyl-1-methyl-1h-indole CAS No. 959918-24-2

4-Ethynyl-1-methyl-1h-indole

Cat. No.: B1406400
CAS No.: 959918-24-2
M. Wt: 155.2 g/mol
InChI Key: PNZZOZSXJRWAOF-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-1h-indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals The structure of this compound consists of an indole core with an ethynyl group at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-methyl-1h-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole or its derivatives.

    Functionalization: The indole core is functionalized at the 4-position through a halogenation reaction, typically using bromine or iodine.

    Sonogashira Coupling: The halogenated indole undergoes a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group.

    Methylation: The final step involves the methylation of the nitrogen atom at the 1-position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methyl-1h-indole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like halogens, nitro groups, or sulfonyl groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of this compound-3-carbaldehyde.

    Reduction: Formation of 4-ethynyl-1-methyl-1,2-dihydro-1h-indole.

    Substitution: Formation of 3-substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Ethynyl-1-methyl-1h-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methyl-1h-indole varies depending on its application:

    Biological Activity: It interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation.

    Material Science: In organic semiconductors, it facilitates charge transport through its conjugated system, enhancing the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynyl-1h-indole: Lacks the methyl group at the 1-position, which may affect its reactivity and biological activity.

    1-Methyl-1h-indole:

    4-Bromo-1-methyl-1h-indole: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.

Uniqueness

4-Ethynyl-1-methyl-1h-indole is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and physical properties. These modifications enhance its versatility in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-ethynyl-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-3-9-5-4-6-11-10(9)7-8-12(11)2/h1,4-8H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZZOZSXJRWAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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